
Tetroxoprim
Vue d'ensemble
Description
Le tétroxoprim est un agent antibactérien synthétique appartenant à la classe des composés de la diaminopyrimidine. Il s'agit d'un dérivé du triméthoprime et a été décrit pour la première fois en 1979 . La formule chimique du tétroxoprim est C16H22N4O4, et il est connu pour sa capacité à inhiber la dihydrofolate réductase bactérienne, une enzyme essentielle à la synthèse de l'ADN bactérien .
Méthodes De Préparation
Le tétroxoprim peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction du chlorure de 3,5-diméthoxy-4-(2-méthoxyéthoxy)benzyle avec la 2,4-diaminopyrimidine en présence d'une base . Les conditions de réaction comprennent généralement l'utilisation de solvants tels que le chloroforme, l'eau, le méthanol et l'éthanol, conduisant à la formation de différents solvates . Les méthodes de production industrielle impliquent souvent une recristallisation à partir de ces solvants pour obtenir du tétroxoprim pur .
Analyse Des Réactions Chimiques
Le tétroxoprim subit plusieurs types de réactions chimiques, notamment :
Réduction : Les réactions de réduction impliquant le tétroxoprim sont moins courantes.
Substitution : Le tétroxoprim peut subir des réactions de substitution, en particulier impliquant ses cycles aromatiques et sa partie pyrimidine.
Les réactifs couramment utilisés dans ces réactions comprennent les bases, les acides et divers solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Treatment of Urinary Tract Infections
Tetroxoprim has been evaluated in combination with sulfadiazine for treating urinary tract infections (UTIs). A clinical trial demonstrated its effectiveness in reducing bacterial load and alleviating symptoms associated with acute UTIs . The combination therapy was noted for its enhanced antibacterial activity compared to monotherapy, suggesting a synergistic effect that could improve patient outcomes.
Respiratory Infections
Another significant application of this compound is in the treatment of respiratory infections such as acute bronchitis. A short-term study indicated that the this compound/sulfadiazine combination effectively treated bronchitis, showcasing its potential as an alternative treatment option when conventional therapies fail . The study highlighted improvements in patient symptoms and microbiological clearance.
Central Nervous System Infections
Research has also explored the diffusion of this compound into cerebrospinal fluid (CSF), particularly in animal models. A study involving dogs showed that this compound penetrated well into the CSF, achieving concentrations above the minimum inhibitory concentrations for various gram-negative bacteria. This finding suggests potential applications in treating bacterial meningitis .
Efficacy Against Bacterial Strains
This compound has been compared with other antibiotics, such as trimethoprim and sulfamethoxazole, regarding their efficacy against specific bacterial strains. Studies indicate that while trimethoprim remains a standard choice for many infections, this compound's unique properties may offer advantages in certain contexts, particularly where resistance to commonly used antibiotics is observed .
Case Studies
Several case studies have documented the successful use of this compound in clinical settings:
- Case Study 1 : A patient with recurrent UTIs unresponsive to standard treatments was administered a combination of this compound and sulfadiazine. The patient exhibited significant symptom relief and negative cultures within one week of treatment.
- Case Study 2 : In a cohort of patients suffering from acute bronchitis, those treated with this compound demonstrated faster recovery times compared to those receiving standard care, emphasizing its role as a valuable therapeutic option .
Mécanisme D'action
Tetroxoprim exerts its effects by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for bacterial DNA synthesis . By inhibiting DHFR, this compound disrupts the production of nucleotides, leading to the inhibition of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Le tétroxoprim est similaire à d'autres composés de la diaminopyrimidine, tels que le triméthoprime et la pyriméthamine. Il est unique dans sa structure chimique spécifique, qui comprend un groupe 3,5-diméthoxy-4-(2-méthoxyéthoxy)benzyle . Cette différence structurelle contribue à ses propriétés pharmacologiques distinctes et à sa capacité à inhiber la DHFR bactérienne plus efficacement que certains autres composés similaires .
Les composés similaires comprennent :
Triméthoprime : Autre dérivé de la diaminopyrimidine utilisé comme agent antibactérien.
Pyriméthamine : Utilisé principalement comme médicament antipaludique.
Activité Biologique
Tetroxoprim is a synthetic antibacterial compound primarily utilized in the treatment of various bacterial infections, particularly in combination with other antibiotics. This article delves into the biological activity of this compound, exploring its mechanism of action, clinical efficacy, and potential applications based on recent research findings.
This compound functions as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, this compound disrupts the folate synthesis pathway, leading to a reduction in bacterial growth and replication. This mechanism is similar to that of other antifolate drugs, making this compound effective against a range of gram-positive and gram-negative bacteria .
Combination Therapy
This compound is often used in combination with sulfadiazine, enhancing its antibacterial effects. A comparative clinical trial demonstrated that a combination of this compound (100 mg) and sulfadiazine (250 mg) was as effective as ampicillin (500 mg) for treating respiratory tract infections. Notably, patients receiving the this compound/sulfadiazine combination reported fewer gastrointestinal side effects compared to those treated with ampicillin .
Treatment Group | Efficacy | Side Effects | Relapse Rate |
---|---|---|---|
This compound/Sulfadiazine | Comparable to ampicillin | None reported | Higher than ampicillin |
Ampicillin | High | Gastrointestinal issues | Lower than TXP/SDZ |
Case Studies
- Acute Bronchitis and Urinary Tract Infections : A short-term study highlighted the effectiveness of this compound/sulfadiazine in treating acute bronchitis and urinary tract infections. Patients showed significant improvement with no serious adverse effects reported .
- Tuberculosis Treatment : Recent studies have suggested that this compound may have potential as a repurposed drug for tuberculosis (TB) treatment. Its ability to inhibit DHFR could be beneficial against multidrug-resistant strains of Mycobacterium tuberculosis, although further clinical trials are necessary to establish its efficacy in this context .
In Silico Studies
Recent research employing computational methods has identified this compound as a promising candidate for drug repurposing against M. tuberculosis. The study utilized systems biology approaches to analyze metabolic targets within the bacterium, suggesting that this compound could be integrated into new therapeutic regimens aimed at tackling drug resistance .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a relatively low toxicity profile. Studies indicate minimal liver function abnormalities related to its use, reinforcing its safety when administered appropriately .
Propriétés
Numéro CAS |
53808-87-0 |
---|---|
Formule moléculaire |
C16H22N4O4 |
Poids moléculaire |
334.37 g/mol |
Nom IUPAC |
5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20) |
Clé InChI |
WSWJIZXMAUYHOE-UHFFFAOYSA-N |
SMILES |
COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |
SMILES canonique |
COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |
melting_point |
154.0 °C |
Key on ui other cas no. |
53808-87-0 |
Solubilité |
0.01 M |
Synonymes |
2,4-diamino-5-(3,5-dimethoxy-4(2-methoxy ethoxy)benzyl)pyrimidine piritrexin tetroxoprim |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.